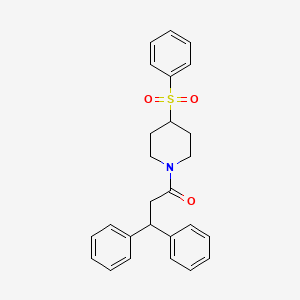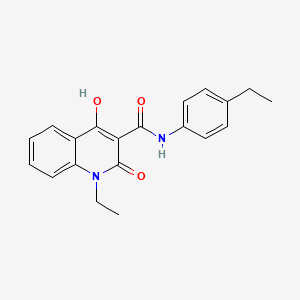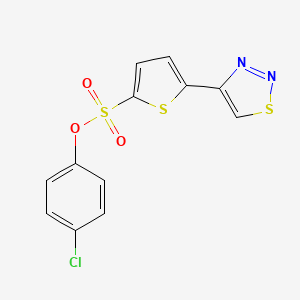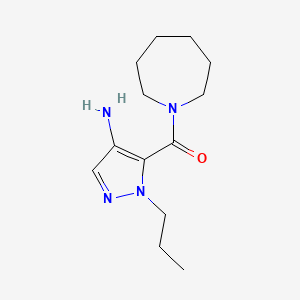
1-(3-chloro-4-methoxyphenyl)-3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-methoxyphenyl)-3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea is a useful research compound. Its molecular formula is C18H17Cl2N3O2 and its molecular weight is 378.25. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-methoxyphenyl)-3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-methoxyphenyl)-3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical and Thermodynamic Investigation
Compounds with similar structural motifs have been studied for their corrosion inhibition properties on mild steel in acidic solutions. Such compounds exhibit good performance as inhibitors, with efficiency increasing with concentration and decreasing temperature. Their adsorption on the metal surface suggests potential applications in corrosion prevention technologies (Bahrami & Hosseini, 2012).
Thermal Latent Initiators for Polymerization
N-aryl-N′-pyridyl ureas, similar in structure, have been synthesized and evaluated as thermal latent initiators for the ring-opening polymerization of epoxides. Their performance, influenced by the electron-withdrawing nature of substituents, highlights the potential in polymer chemistry for creating materials with specific thermal properties (Makiuchi et al., 2015).
Nonlinear Optical Materials
Studies on bis-chalcone derivatives doped in polymer matrices reveal significant second-harmonic generation (SHG) efficiencies, suggesting applications in nonlinear optics and photonics. The enhancement of optical properties through molecular engineering of urea derivatives indicates their utility in developing optical limiting materials (Shettigar et al., 2006).
Anticancer Agents
Research into N,N'-diarylureas has uncovered their role as activators of eIF2α kinase, with implications in cancer cell proliferation inhibition. The optimization of these compounds for better solubility while maintaining biological activity opens avenues for novel anticancer therapies (Denoyelle et al., 2012).
Environmental Degradation Studies
Investigations into the photodegradation and hydrolysis of substituted urea pesticides in water elucidate the stability and breakdown mechanisms of these compounds, providing valuable information for environmental science and pollution management (Gatidou & Iatrou, 2011).
Propiedades
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-25-16-8-7-14(11-15(16)20)23(17-6-3-9-21-17)18(24)22-13-5-2-4-12(19)10-13/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBUAFILFKUYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea](/img/structure/B2769909.png)

![2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2769913.png)
![2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2769914.png)






![3-(1,3-Benzodioxol-5-yl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine](/img/structure/B2769927.png)

![2-chloro-N-[3-(diethylcarbamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2769929.png)
